molecular formula C17H20N4O6 B13850266 Riboflavin-13C,15N2

Riboflavin-13C,15N2

Cat. No.: B13850266
M. Wt: 379.34 g/mol
InChI Key: AUNGANRZJHBGPY-LFHFTARISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Riboflavin-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the riboflavin molecule. This process typically requires specialized chemical reactions and conditions to ensure the stable incorporation of these isotopes . The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical techniques and equipment. The process includes the precise measurement and control of reaction parameters to achieve high purity and yield . The final product is then purified and tested to ensure it meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions: Riboflavin-13C,15N2 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of riboflavin, while reduction reactions may yield reduced forms.

Properties

Molecular Formula

C17H20N4O6

Molecular Weight

379.34 g/mol

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i17+1,19+1,20+1

InChI Key

AUNGANRZJHBGPY-LFHFTARISA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=[15N][13C](=O)[15NH]C(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Origin of Product

United States

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